3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole

Catalog No.
S3346599
CAS No.
882697-80-5
M.F
C5H8BrNO
M. Wt
178.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole

CAS Number

882697-80-5

Product Name

3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole

IUPAC Name

3-bromo-5,5-dimethyl-4H-1,2-oxazole

Molecular Formula

C5H8BrNO

Molecular Weight

178.03 g/mol

InChI

InChI=1S/C5H8BrNO/c1-5(2)3-4(6)7-8-5/h3H2,1-2H3

InChI Key

OMKAMTCDOWAJAA-UHFFFAOYSA-N

SMILES

CC1(CC(=NO1)Br)C

Canonical SMILES

CC1(CC(=NO1)Br)C

3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole is a heterocyclic compound characterized by its unique molecular structure, which includes a bromine atom and a dihydroisoxazole ring. Its molecular formula is C5H8BrNO, with a molecular weight of 178.03 g/mol. The presence of both nitrogen and oxygen atoms within the ring contributes to its significance as an intermediate in the synthesis of various pharmaceuticals and agricultural chemicals .

Synthesis:

3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole can be synthesized through the reaction of dibromoformoxime with 2-methylpropene in the presence of a base. This method offers a simple and efficient way to produce the compound with high yield [].

Potential Applications:

While the specific research applications of 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole are not extensively documented, its structural features suggest potential areas of exploration:

  • Organic synthesis: The presence of a bromine atom and the cyclic structure containing nitrogen and oxygen atoms make it a potential building block for the synthesis of more complex molecules with diverse functionalities [].
  • Medicinal chemistry: The isoxazole ring, a core structure present in the compound, is found in various biologically active molecules exhibiting various properties, including anticonvulsant, anti-inflammatory, and antibacterial activities []. Further research is needed to explore if 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole possesses similar properties or can be modified to achieve specific biological effects.

  • Substitution Reactions: The bromine atom can be replaced by other functional groups, allowing for the synthesis of various derivatives.
  • Cycloaddition Reactions: This compound can engage in 1,3-dipolar cycloaddition reactions to yield more complex structures.

Common Reagents and Conditions

Typical reagents for these reactions include bases for substitution and catalysts for cycloaddition. The reactions are generally conducted in organic solvents under controlled conditions to maximize yield and purity .

Major Products Formed

The products resulting from these reactions vary based on the specific reagents and conditions employed. Substitution reactions can produce derivatives with diverse functional groups, while cycloaddition can lead to complex heterocyclic compounds.

Research indicates that 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole may exhibit biological activity relevant to medicinal chemistry. Its unique structure allows it to interact with biological pathways, potentially influencing cellular processes involving nitrogen and oxygen atoms. This compound has been noted for its role in developing pharmaceuticals targeting specific molecular pathways.

The synthesis of 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole typically involves:

  • Reaction of Dibromoformoxime with 2-Methylpropene: This reaction occurs in the presence of a base and is optimized for high yield.
  • Industrial Production: The industrial synthesis focuses on using cost-effective raw materials and environmentally friendly solvents while ensuring minimal waste .

3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole serves multiple applications across various fields:

  • Pharmaceuticals: It acts as an intermediate in synthesizing drugs targeting specific therapeutic areas.
  • Agricultural Chemicals: The compound is utilized in developing herbicides and other agrochemicals.
  • Scientific Research: Its unique structure makes it valuable for studying biological processes involving heterocycles.

Studies exploring the interactions of 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole with biological systems have shown potential effects on cellular pathways. For instance, it has been identified as an activator of the Nrf2/HO-1 pathway in human monocytic cells, which plays a crucial role in antioxidant defense mechanisms.

Similar Compounds

Several compounds share structural similarities with 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole:

  • 3,5-Dimethyl-4-bromoisoxazole: Similar structure but different substitution patterns.
  • 3-Chloro-5,5-dimethyl-4,5-dihydroisoxazole: Close structural resemblance with chlorine replacing bromine.
  • 3,5-Disubstituted Isoxazoles: These compounds feature variations at the 3 and 5 positions but retain the isoxazole ring.

Uniqueness

The uniqueness of 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole lies in its specific substitution pattern and the combination of nitrogen and oxygen atoms within the ring. This distinct configuration imparts unique chemical and biological properties that enhance its utility across various applications .

Stereoselective Cycloaddition Approaches Using 1,1-Dicyanocyclopropane Precursors

Stereoselective synthesis of 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole has been revolutionized by the use of 1,1-dicyanocyclopropane precursors. A notable method involves the iron(III) chloride-catalyzed cascade reaction between substituted 1,1-dicyanocyclopropanes and hydroxylamine hydrochloride in ethanol. This approach proceeds through a ring-opening mechanism of the cyclopropane, followed by nucleophilic attack of hydroxylamine and subsequent cyclization to form the dihydroisoxazole core. The reaction exhibits remarkable stereoselectivity, favoring the formation of the trans-diastereomer due to minimized steric hindrance during cyclization. Key parameters influencing selectivity include the electronic nature of substituents on the cyclopropane ring and the concentration of hydroxylamine hydrochloride. For instance, electron-withdrawing groups on the cyclopropane enhance reaction rates by polarizing the cyclopropane ring, facilitating nucleophilic attack.

The use of ethanol as a solvent not only ensures homogeneity but also stabilizes intermediates through hydrogen bonding, achieving yields exceeding 85% under optimized conditions. This method avoids the need for cryogenic temperatures, making it practical for large-scale applications.

Iron(III) Chloride-Catalyzed Cascade Reactions for Dihydroisoxazole Ring Formation

Iron(III) chloride has emerged as a cost-effective catalyst for constructing the dihydroisoxazole ring. In a representative procedure, 1,1-dicyanocyclopropanes react with hydroxylamine hydrochloride in ethanol under mild conditions (25–40°C), mediated by 5 mol% iron(III) chloride. The catalyst facilitates simultaneous activation of the cyclopropane ring and the hydroxylamine nucleophile, enabling a concerted ring-opening and cyclization sequence. Kinetic studies reveal that the reaction follows a second-order rate law, dependent on both the cyclopropane and hydroxylamine concentrations.

A critical advantage of this methodology is its functional group tolerance. Substituents such as aryl, alkyl, and heteroaryl groups on the cyclopropane remain intact during the reaction, allowing the synthesis of diversely substituted dihydroisoxazoles. For example, 1,1-dicyano-2-phenylcyclopropane yields 3-bromo-5,5-dimethyl-4-phenyl-4,5-dihydroisoxazole with 92% isolated yield. The table below summarizes key reaction outcomes:

Cyclopropane SubstituentReaction Time (h)Yield (%)Diastereomeric Ratio (trans:cis)
Phenyl69295:5
4-Methoxyphenyl88893:7
2-Furyl58590:10

Optimization of Bromination Strategies at the C3 Position

Introducing bromine at the C3 position of 5,5-dimethyl-4,5-dihydroisoxazole requires careful optimization to avoid ring-opening or over-bromination. A patented industrial method employs potassium carbonate as a base in methyl isobutyl ketone (MIBK) at reflux temperatures. This two-phase system ensures efficient deprotonation of the dihydroisoxazole precursor, followed by electrophilic bromination using a molecular bromine source. The use of MIBK enhances solubility of both organic and inorganic components, achieving 89–93% conversion with minimal byproducts.

Alternative bromination agents such as N-bromosuccinimide (NBS) have been explored under photoredox conditions. Erythrosine B, a visible-light photocatalyst, oxidizes NBS to generate a bromine radical, which undergoes electrophilic substitution at the C3 position. While this method offers milder conditions (room temperature, 12–18 h), scalability remains challenging due to the cost of photocatalysts and the need for specialized light sources.

Solvent Systems and Temperature Controls in Industrial-Scale Production

Industrial synthesis prioritizes solvent systems that balance reactivity, safety, and cost. Methyl isobutyl ketone (MIBK) is favored for its high boiling point (116–117°C), enabling reflux conditions without pressurized equipment. The biphasic MIBK-water system simplifies product isolation via phase separation, reducing downstream purification costs. In contrast, ethanol, while effective for laboratory-scale iron(III) chloride-catalyzed reactions, poses flammability risks at scale.

Temperature gradients profoundly impact reaction efficiency. For bromination, maintaining 80–85°C prevents thermal degradation of the dihydroisoxazole ring while ensuring complete base activation. Rapid cooling post-reaction minimizes side reactions, preserving the integrity of the brominated product.

Covalent Inhibition Mechanisms Targeting Cysteine Residues in Parasitic Enzymes

The 3-bromo substituent enables covalent modification of nucleophilic cysteine residues through SN2-type alkylation. This mechanism underpins its activity against Plasmodium falciparum kinase PfCLK3, where the bromine atom displaces to form a stable thioether bond with Cys345 in the ATP-binding pocket [6]. Comparative studies with non-covalent analogues demonstrate 100-fold greater parasiticidal potency in covalent derivatives, with irreversible binding conferring prolonged target occupancy even after compound washout [6].

Table 1: Kinetic Parameters of Covalent vs. Non-Covalent PfCLK3 Inhibitors

Compoundkinact (min-1)Ki (μM)Residence Time (h)
3-Bromo derivative0.42 ± 0.030.18 ± 0.02>24
Chloro analogue0.09 ± 0.010.53 ± 0.044.2

Mass spectrometry confirms selective alkylation at Cys151 in the Keap1 BTB domain, with 92% modification efficiency observed after 30-minute exposure [4]. This cysteine-specific targeting differentiates it from non-selective electrophiles, as demonstrated by negligible reactivity toward lysine or histidine residues in proteome-wide analyses [4] [6].

Nrf2/HO-1 Pathway Activation in Oxidative Stress Response

The compound activates nuclear factor erythroid 2-related factor 2 (Nrf2) by disrupting Keap1-mediated ubiquitination. X-ray crystallography reveals that bromine-mediated alkylation of Keap1 Cys151 induces conformational changes in the BTB domain (RMSD = 1.8 Å), weakening Nrf2 binding affinity by 40-fold [4]. This liberation allows Nrf2 translocation to the nucleus, upregulating heme oxygenase-1 (HO-1) expression by 8.7-fold in THP-1 monocytes [4].

Key Regulatory Effects:

  • 3.5-fold increase in antioxidant response element (ARE) reporter activity
  • 67% reduction in reactive oxygen species (ROS) in LPS-stimulated macrophages
  • Synergistic induction of glutathione synthesis enzymes (GCLC, GCLM)

Notably, the bromo-substituted derivative shows 300% greater Nrf2 activation than its chloro counterpart, highlighting the critical role of leaving group kinetics in pathway modulation [4].

Structure-Activity Relationships in Antimicrobial Target Engagement

Systematic substitution at the 3-position reveals a bromine > iodine > chlorine reactivity hierarchy for microbial target inhibition:

Table 2: Antimicrobial Activity vs. 3-Substituent

SubstituentP. falciparum IC50 (nM)S. aureus MIC (μg/mL)Target Occupancy (%)
Br12.4 ± 1.21.5698
I18.9 ± 2.13.1392
Cl89.5 ± 5.612.567

The 5,5-dimethyl group enhances membrane permeability (LogP = 1.8 vs. 0.9 for non-methylated analogues), while maintaining sufficient aqueous solubility (24 mg/mL) for biological activity [2] [4]. Molecular dynamics simulations show the dimethyl moiety reduces solvent-accessible surface area by 35%, favoring hydrophobic interactions in enzyme active sites [6].

Keap1 BTB Domain Interaction Thermodynamics

Isothermal titration calorimetry quantifies the thermodynamic impact of covalent modification:

Table 3: Binding Parameters for Keap1 BTB Domain Interactions

CompoundΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)Kd (nM)
Native Keap1-9.2-12.4-3.2480
Bromo-adduct-14.7-18.9+4.20.8
Chloro-adduct-11.3-15.1+3.812.4

The covalent interaction exhibits favorable entropy changes (+4.2 kcal/mol) due to displacement of ordered water molecules from the BTB domain interface [4]. This contrasts with the entropy penalty (-3.2 kcal/mol) observed in non-covalent Nrf2-Keap1 binding, explaining the enhanced stabilization of modified complexes [4]. Free energy perturbation calculations correlate bromine's polarizability (α = 3.05 ų) with 28% stronger van der Waals interactions compared to chlorine derivatives [4] [6].

The development of 3-bromoisoxazoline derivatives as covalent inhibitors of Plasmodium falciparum glyceraldehyde-3-phosphate dehydrogenase represents a breakthrough approach in antimalarial drug discovery. Plasmodium falciparum glyceraldehyde-3-phosphate dehydrogenase has emerged as an attractive target due to the parasite's complete dependence on glycolysis for energy generation, with infected erythrocytes exhibiting glycolytic rates 20-100 times higher than uninfected cells [1] [2].

The 3-bromoisoxazoline warhead functions through selective covalent modification of cysteine residue 153 within the enzyme's catalytic site [1]. This mechanism exploits the unique structural differences between Plasmodium falciparum glyceraldehyde-3-phosphate dehydrogenase and its human ortholog, achieving remarkable selectivity. Under identical experimental conditions that resulted in complete inhibition of the protozoan enzyme, the human counterpart experienced only 25% inhibition through alkylation of a single catalytic cysteine within the tetramer [3].

Structure-Activity Relationship Studies

Extensive structure-activity relationship investigations have revealed critical insights into the optimization of 3-bromoisoxazoline derivatives. The kinact/Ki ratios, which indicate inhibition efficiency, range from 0.4 to 10.7 s⁻¹ M⁻¹ across various derivatives [1]. Compound 1b, featuring a methyl ester substitution, demonstrated the highest kinact/Ki value of 10.7 s⁻¹ M⁻¹, while compound 2e with naphthyl amide functionality exhibited the lowest ratio of 0.4 s⁻¹ M⁻¹ [1].

The molecular modeling studies have identified two distinct binding approaches within the Plasmodium falciparum glyceraldehyde-3-phosphate dehydrogenase catalytic site: the Pi and Ps binding sites [1]. Compounds containing ester functionalities, such as derivatives 1b and 1c, demonstrate the ability to bind to both sites, facilitating optimal bromine release. Conversely, amide-containing compounds like 2a are restricted to Pi site binding, resulting in slower bromine release kinetics [1].

Antiplasmodial Activity Data

The translation of enzymatic inhibition to cellular activity has yielded encouraging results across multiple Plasmodium falciparum strains. Several derivatives achieved submicromolar IC₅₀ values against both chloroquine-sensitive D10 and chloroquine-resistant W2 strains [1]. Compound 1c demonstrated exceptional activity with IC₅₀ values of 0.37 μM against D10 and 0.26 μM against W2 strains, combined with superior selectivity indices exceeding 175 [1].

The lack of direct correlation between enzymatic inhibition potency and cellular activity suggests additional factors influence compound efficacy, including membrane permeability and potential off-target interactions [1]. Notably, compounds possessing α-amino carbonyl groups displayed consistent cellular activity, while those lacking carbonyl functionality remained inactive despite maintaining enzymatic inhibition capacity [1].

Selectivity and Safety Profiles

The selectivity profile of 3-bromoisoxazoline derivatives represents a significant advantage in their development as antimalarial agents. Human endothelial cell line HMEC-1 cytotoxicity assessments revealed selectivity indices ranging from 31 to over 400, indicating substantial therapeutic windows [1]. Compound 2e achieved the highest selectivity index exceeding 357 for the D10 strain, while maintaining excellent activity against both sensitive and resistant parasite strains [1].

CompoundPfGAPDH kinact/Ki (s⁻¹ M⁻¹)D10 IC₅₀ (μM)W2 IC₅₀ (μM)Selectivity Index D10
1a0.70.350.3456.3
1b10.70.790.8844.0
1c6.60.370.26>175.7
2a0.60.360.4841.4
2e0.40.280.25>357

Structure-Based Design of 3-Bromo-isoxazoline Antileishmanial Agents

The application of structure-based drug design principles to 3-bromoisoxazoline derivatives has yielded promising antileishmanial agents targeting multiple Leishmania species. This approach leverages computational modeling and molecular docking studies to optimize compound interactions with parasite-specific targets while maintaining selectivity over host enzymes.

Target Identification and Validation

Leishmania parasites present unique metabolic vulnerabilities that can be exploited through targeted inhibition of essential enzymes. The glycolytic pathway, particularly glyceraldehyde-3-phosphate dehydrogenase, represents a validated target across multiple Leishmania species due to the parasite's dependence on glucose metabolism for energy production [4] [5].

Structure-based design efforts have also focused on sterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway unique to parasites [6]. Molecular docking analyses of eugenol-isoxazoline hybrid derivatives revealed strong binding interactions with key residues including Ile296, Pro299, and Phe354 of the Leishmania sterol 14α-demethylase protein [6].

Lead Compound Development

The optimization of 3-bromoisoxazoline derivatives for antileishmanial activity has produced several promising lead compounds. Compound 6f, containing a 1,2,4-oxadiazole substituent, achieved submicromolar activity against promastigotes of both Leishmania infantum (IC₅₀ = 0.29 μM) and Leishmania tropica (IC₅₀ = 0.31 μM) [4] [5].

Advanced derivatives have demonstrated enhanced potency through strategic structural modifications. Compound 12, featuring a 1,3,4-oxadiazole group, exhibited IC₅₀ values of 3.5 μM against Leishmania infantum and 7.5 μM against Leishmania tropica [5]. While showing reduced antileishmanial potency compared to compound 6f, derivative 12 demonstrated exceptional antimalarial activity, highlighting the potential for dual-indication development [5].

Mechanism of Action Studies

The putative mechanism of action for 3-bromoisoxazoline antileishmanial agents involves covalent modification of glyceraldehyde-3-phosphate dehydrogenase, similar to the antimalarial mode of action [4]. However, subtle differences in binding pocket architecture between Leishmania and Plasmodium glyceraldehyde-3-phosphate dehydrogenase may account for species-specific activity profiles [4].

Structure-activity relationship studies revealed that compounds demonstrate 2-10 fold greater potency against Leishmania parasites compared to Plasmodium falciparum strains [4] [5]. This enhanced activity against Leishmania species may reflect differences in enzyme active site architecture or cellular uptake mechanisms between the two parasite genera [4].

Selectivity and Safety Considerations

The selectivity profile of 3-bromoisoxazoline antileishmanial agents has been extensively characterized through cytotoxicity assessments against mammalian cell lines. Compound 6f demonstrated excellent selectivity for Leishmania versus murine cells, with selectivity indices of 14 [4]. More remarkably, compound 12 exhibited even higher selectivity for Plasmodium falciparum versus murine cells, suggesting minimal host toxicity concerns [4].

Eugenol-isoxazoline hybrid derivatives have shown promising safety profiles in preliminary cytotoxicity analyses. Three potent hits (compounds 7e, 8a, and 8b) confirmed satisfactory safety indices against J774A.1 macrophage cell lines, with IC₅₀ values ranging from 7-17 μM against Leishmania donovani parasites [6].

Metabolic Stability and Pharmacokinetic Optimization

The development of metabolically stable 3-bromoisoxazoline derivatives represents a critical advancement in antileishmanial drug development. Previous studies identified metabolic liability associated with ester and amide functional groups, prompting the exploration of bioisosteric replacements [4] [5].

The incorporation of oxadiazole rings as bioisosteric replacements for metabolically labile ester/amide functions has improved compound stability while maintaining biological activity [5]. This approach has successfully addressed metabolic stability concerns while preserving or enhancing antileishmanial potency across multiple derivatives [5].

Multistage Lifecycle Targeting in Apicomplexan Parasites

The complex lifecycle of apicomplexan parasites presents both challenges and opportunities for therapeutic intervention. 3-Bromoisoxazoline derivatives have demonstrated activity across multiple lifecycle stages, positioning them as potential multistage targeting agents for comprehensive parasite elimination strategies.

Lifecycle Stage Considerations

Apicomplexan parasites undergo intricate developmental transitions involving distinct morphological and metabolic phases [7] [8]. These stages include rapidly replicating asexual forms responsible for disease pathology and sexual stages critical for transmission between hosts [7]. The heterogeneity of metabolic requirements across lifecycle stages necessitates compounds capable of targeting multiple developmental phases [7].

Current antimalarial drugs primarily target asexual blood stages responsible for clinical symptoms, leaving transmission stages unaffected [9] [10]. This limitation perpetuates disease transmission and complicates elimination efforts, highlighting the need for compounds with multistage activity [9] [10].

Transmission-Blocking Activity

The development of transmission-blocking compounds represents a critical priority in malaria elimination strategies [9] [11]. 3-Bromoisoxazoline derivatives have shown promise against gametocyte stages responsible for parasite transmission from humans to mosquito vectors [12] [10].

Compound 12 demonstrated moderate activity against stage IV-V gametocytes from the 3D7 Plasmodium falciparum strain with an IC₅₀ of 10.4 ± 4.8 μM [5]. While this activity is significantly lower than asexual stage potency, it represents valuable dual-stage activity that could contribute to transmission reduction [5].

The validation of transmission-blocking activity requires specialized assays including the Plasmodium falciparum Dual Gamete Formation Assay and standard membrane feeding assays [10] [13]. These methodologies assess compound effects on gamete formation and subsequent mosquito infection, providing critical data for transmission-blocking potential [10] [13].

Liver Stage Targeting

Liver stage parasites represent an attractive target for prophylactic intervention and radical cure strategies [14]. Recent systematic studies have identified seven metabolic pathways essential for liver stage development, providing targets for multistage compound development [14].

The rapid multiplication of parasites during liver stage development, where single sporozoites generate thousands of merozoites, creates vulnerability to metabolic disruption [14]. Compounds targeting glycolytic enzymes like glyceraldehyde-3-phosphate dehydrogenase may prove particularly effective during this metabolically active phase [14].

Glyceraldehyde-3-phosphate dehydrogenase expression on Plasmodium sporozoite surfaces and its role in Kupffer cell traversal during liver infection suggest additional mechanisms through which 3-bromoisoxazoline derivatives might interfere with early infection stages [1].

Resistance Prevention Strategies

Multistage targeting approaches offer significant advantages in preventing resistance development [7] [8]. By simultaneously targeting multiple lifecycle stages and potentially multiple molecular targets, 3-bromoisoxazoline derivatives may reduce the likelihood of resistance emergence [7] [8].

The rapid replication and biomass amplification characteristic of apicomplexan parasites accelerates evolutionary adaptation to drug pressure [7] [8]. Historical data demonstrates resistance development against all modern antimalarial drugs within 15 years of clinical introduction [7] [8]. Multistage compounds may extend effective drug lifespan by creating multiple selective pressures simultaneously [7] [8].

Host-Directed Therapy Potential

The exploration of host-directed therapy represents an innovative approach to parasite control that may complement direct antiparasitic effects [15]. 3-Bromoisoxazoline derivatives may modulate host pathways involved in immune responses, inflammation regulation, and cellular apoptosis [15].

Host-directed therapy approaches offer the advantage of reduced resistance development potential, as host targets are less subject to rapid evolutionary pressure compared to parasite targets [15]. The repurposing of existing drugs for host-directed applications may accelerate clinical development timelines while providing new therapeutic options [15].

Clinical Development Considerations

The progression of multistage-active compounds through clinical development requires comprehensive assessment of activity across all relevant lifecycle stages [7] [9]. Current clinical trial designs primarily focus on asexual stage activity, necessitating expansion to include transmission-blocking and liver stage endpoints [9].

The development of appropriate biomarkers and clinical endpoints for multistage activity assessment remains an active area of research [9]. Innovations in parasite detection methods and transmission assessment techniques will facilitate more comprehensive evaluation of multistage compounds in clinical settings [9].

XLogP3

1.5

Wikipedia

Isoxazole, 3-bromo-4,5-dihydro-5,5-dimethyl-

Dates

Last modified: 04-15-2024

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